molecular formula C48H91N3O4S B13350912 Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate

Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate

Cat. No.: B13350912
M. Wt: 806.3 g/mol
InChI Key: AXKZIEATEIOOIO-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate is a complex organic compound characterized by its long aliphatic chains and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be outlined as follows:

    Formation of the thiazole derivative: This step involves the reaction of a suitable thiazole precursor with a propylamine derivative under controlled conditions.

    Synthesis of the nonyloxy-octyl intermediate: This involves the esterification of a nonanoic acid derivative with an octanol derivative, followed by oxidation to form the oxooctyl group.

    Coupling of intermediates: The thiazole derivative is then coupled with the nonyloxy-octyl intermediate using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of advanced materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate involves its interaction with specific molecular targets. The thiazole ring may interact with biological receptors or enzymes, while the long aliphatic chains can influence membrane permeability and fluidity. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.

Comparison with Similar Compounds

Similar Compounds

    Heptadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate: Similar in structure but with variations in the aliphatic chain length or functional groups.

    Octadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate: Differing by one carbon in the aliphatic chain.

    Hexadecan-9-yl 8-((8-(nonyloxy)-8-oxooctyl)(3-(thiazol-2-ylamino)propyl)amino)octanoate: Differing by one less carbon in the aliphatic chain.

Uniqueness

This compound is unique due to its specific combination of functional groups and aliphatic chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C48H91N3O4S

Molecular Weight

806.3 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(1,3-thiazol-2-ylamino)propyl]amino]octanoate

InChI

InChI=1S/C48H91N3O4S/c1-4-7-10-13-16-25-32-43-54-46(52)36-28-21-17-23-30-40-51(42-33-38-49-48-50-39-44-56-48)41-31-24-18-22-29-37-47(53)55-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h39,44-45H,4-38,40-43H2,1-3H3,(H,49,50)

InChI Key

AXKZIEATEIOOIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC1=NC=CS1

Origin of Product

United States

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